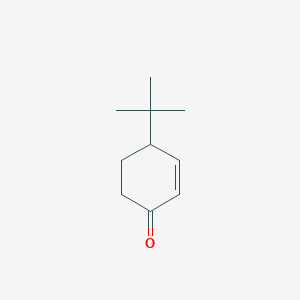

2-Cyclohexen-1-one, 4-(1,1-dimethylethyl)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-Cyclohexen-1-one, 4-(1,1-dimethylethyl)-” is an organic compound with the molecular formula C9H14O . It is also known by other names such as 4-Isopropylcyclohex-2-enone, Crypton, Cryptone, and Kryptone .

Molecular Structure Analysis

The molecular structure of “2-Cyclohexen-1-one, 4-(1,1-dimethylethyl)-” can be viewed using Java or Javascript . The IUPAC Standard InChI isInChI=1S/C9H14O/c1-7(2)8-3-5-9(10)6-4-8/h3,5,7-8H,4,6H2,1-2H3 . Chemical Reactions Analysis

While specific chemical reactions involving “2-Cyclohexen-1-one, 4-(1,1-dimethylethyl)-” are not detailed in the search results, cyclohexenone, a similar compound, is known to undergo various reactions. These include nucleophilic conjugate addition with organocopper reagents, Michael reactions, and Robinson annulations . It can also react with organocopper compounds from 1,4-addition (Michael addition), or with Grignard reagents 1,2-addition .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Cyclohexen-1-one, 4-(1,1-dimethylethyl)-” include a molecular weight of 138.2069 . The boiling point, melting point, and density are not explicitly mentioned in the search results for this specific compound.Applications De Recherche Scientifique

Photochemical Electron-Transfer Reactions

One scientific research application involves the study of photochemical electron-transfer reactions. Research has shown that 1,1-diarylethylenes, when induced by photoexcited cyanoanthracenes, undergo various reactions including dimerizations, nucleophilic additions, and oxygenation reactions. These processes are critical for understanding complex chemical reactions under light exposure, providing insights into reaction mechanisms and potential synthetic applications (Mattes & Farid, 1986).

[4 + 2] Cycloaddition Reactions

Another application is observed in the [4 + 2] cycloaddition of 1-dimethylamino-3-tert-butyldimethylsiloxy-1,3-butadiene with methyl acrylate, leading to compounds such as 4-hydroxymethyl-2-cyclohexen-1-one. This reaction is a part of organic syntheses that highlights the utility of cycloaddition reactions for constructing complex chemical structures, significantly contributing to the development of new synthetic methodologies (Kozmin, He, & Rawal, 2003).

Synthesis and Crystal Structure Analysis

The synthesis and crystal structure analysis of derivatives of 2-cyclohexen-1-one also represent a crucial area of scientific research. Studies on compounds like 5,5-dimethyl-2-(4-chlorophenyl)(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one-2-yl)methyl-3-(4-methoxyphenylamino)-2-cyclohexen-1-one provide valuable information on the structural aspects of cyclohexenone derivatives, which is fundamental for the development of new materials and pharmaceuticals (Shi et al., 2007).

NMR Analysis and Conformation Confirmation

NMR analysis and conformational studies are also significant applications in research involving 2-cyclohexen-1-one derivatives. Research on the conformation of trimedlure-Y, a derivative, through NMR analyses provides insights into the structural and conformational preferences of such compounds, which is essential for understanding their chemical behavior and potential applications in various fields (Warthen, Waters, & McGovern, 1987).

Propriétés

IUPAC Name |

4-tert-butylcyclohex-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c1-10(2,3)8-4-6-9(11)7-5-8/h4,6,8H,5,7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVUQEKLVFLSSTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCC(=O)C=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyclohexen-1-one, 4-(1,1-dimethylethyl)- | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl [1-(4-methoxybenzyl)piperidin-4-yl]acetate hydrochloride](/img/no-structure.png)

![6-chloro-1-methyl-1H-Pyrazolo[3,4-b]pyrazine](/img/structure/B2578102.png)

![2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2578106.png)

![3-(3-Bromophenyl)-6-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2578112.png)

![Methyl 4-({[(1-cyanocycloheptyl)carbamoyl]methyl}amino)benzoate](/img/structure/B2578119.png)